molecular formula C12H15NO4 B13871808 Butyl 2-(4-nitrophenyl)acetate

Butyl 2-(4-nitrophenyl)acetate

Cat. No.: B13871808
M. Wt: 237.25 g/mol
InChI Key: HOKYCVISTXKHLD-UHFFFAOYSA-N
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Description

Butyl 2-(4-nitrophenyl)acetate is an ester derivative featuring a butyl group linked to an acetate moiety, which is further substituted with a 4-nitrophenyl group. The nitro group at the para position of the phenyl ring confers electron-withdrawing properties, influencing reactivity and stability.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

butyl 2-(4-nitrophenyl)acetate

InChI

InChI=1S/C12H15NO4/c1-2-3-8-17-12(14)9-10-4-6-11(7-5-10)13(15)16/h4-7H,2-3,8-9H2,1H3

InChI Key

HOKYCVISTXKHLD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(4-nitrophenyl)acetate typically involves the esterification of 2-(4-nitrophenyl)acetic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of reactive distillation, which combines the reaction and separation steps into a single unit, thereby increasing efficiency and reducing costs .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-nitrophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(4-Aminophenyl)acetic acid.

    Reduction: Butanol and 2-(4-nitrophenyl)acetic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Butyl 2-(4-nitrophenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 2-(4-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The ester group can be hydrolyzed to release the active acid form, which can further interact with cellular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Ester Group Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
Butyl 2-(4-nitrophenyl)acetate (hypothetical) Butyl 4-Nitrophenyl acetate ~265.28 (calculated) Synthetic intermediate
tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate tert-Butyl Methyl, 4-nitrophenyl 293.31 Crystalline solid (monoclinic system)
Ethyl 2-(4-chloro-2-nitrophenyl)acetate Ethyl 4-Chloro, 2-nitro on phenyl 243.64 Intermediate for labeled compounds
Octyl 2-((4-nitrophenyl)thio)acetate Octyl Thioether linkage (S instead of O) Precursor for sodium trifluoroacetate
Biphenyl-4-yl (4-nitrophenoxy)acetate Biphenyl 4-Nitrophenoxy, biphenyl system 349.34 Potential UV absorption applications
Key Observations:
  • Substituent Influence :
    • Chloro and nitro groups (e.g., Ethyl 2-(4-chloro-2-nitrophenyl)acetate) enhance electrophilicity, favoring nucleophilic substitution reactions .
    • Thioether-containing derivatives (e.g., Octyl 2-((4-nitrophenyl)thio)acetate) show altered reactivity due to sulfur’s polarizability and nucleophilicity .
  • Aromatic Systems: Biphenyl derivatives (e.g., biphenyl-4-yl (4-nitrophenoxy)acetate) exhibit extended conjugation, likely increasing UV absorbance and thermal stability .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) State (at RT) Yield (%) Synthesis Method Reference
Butyl 2-(2-thioxo-3-(4-nitrophenyl)-quinazolinyl)acetate (3g) Yellow oil 84 Catalyst-free, "on water" conditions
tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate Crystalline Recrystallization from ethyl acetate
Ethyl 2-(4-chloro-2-nitrophenyl)acetate Standard esterification
Key Observations:
  • State and Stability: The tert-butyl derivative crystallizes in a monoclinic system (P21/c), stabilized by weak hydrogen bonds and van der Waals interactions . In contrast, butyl derivatives with thioxo groups (e.g., 3g) are oils, likely due to reduced molecular symmetry .
  • Synthetic Yields : Catalyst-free methods (e.g., "on water" synthesis) achieve high yields (84–94%) compared to multi-step procedures requiring NaBH4 or TFA .

Crystallographic and Spectroscopic Data

  • Crystal Packing: The tert-butyl derivative () forms a monoclinic lattice (β = 94.88°), with molecular overlay studies showing steric similarity to chloro-substituted analogs .
  • NMR/HRMS : Ethyl and butyl esters are characterized by distinct ¹H NMR shifts for nitroaryl protons (δ 8.1–8.3 ppm) and ester methylene groups (δ 4.1–4.3 ppm) .

Q & A

Q. What are the primary synthetic routes for Butyl 2-(4-nitrophenyl)acetate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 4-nitrophenylacetic acid with butanol under acid catalysis (e.g., H₂SO₄) or through transesterification using activated esters. For example, ethyl 2-(4-nitrophenyl)acetate (a structural analog) is synthesized via nucleophilic substitution of brominated precursors with potassium acetate, achieving yields up to 84% under optimized reflux conditions in acetone . Key factors include solvent polarity, temperature (typically 60–80°C), and stoichiometric ratios of reactants to intermediates. Characterization via ¹H/¹³C NMR and FT-IR is critical for verifying ester formation and purity.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For tert-butyl analogs (e.g., tert-butyl 2-methyl-2-(4-nitrophenyl)acetate), monoclinic crystal systems (space group P2₁/c) are observed, with unit cell parameters a = 11.379 Å, b = 11.393 Å, and c = 12.283 Å. Dihedral angles between the nitro group and aromatic rings (~7–18°) indicate moderate planarity. Hydrogen bonds (C–H···O, N–H···O) and van der Waals interactions stabilize the lattice, forming chains along the b-axis .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

  • ¹H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons), δ 4.1–4.3 ppm (ester -OCH₂-), and δ 1.2–1.6 ppm (butyl chain).
  • ¹³C NMR : Carbonyl signals at ~170 ppm (ester C=O) and 148 ppm (nitro-substituted aromatic carbons).
  • IR : Stretching vibrations at 1740 cm⁻¹ (C=O), 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂).
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-nitrophenyl group influence the reactivity of this ester in nucleophilic acyl substitution?

The electron-withdrawing nitro group activates the carbonyl carbon toward nucleophilic attack (e.g., hydrolysis, aminolysis). Steric hindrance from the tert-butyl or branched alkyl chain in analogs slows reaction kinetics. For example, tert-butyl derivatives exhibit ~30% slower hydrolysis rates compared to methyl esters due to steric shielding of the carbonyl . Computational studies (DFT) can quantify charge distribution and transition-state energies to predict reactivity trends .

Q. What role does hydrogen bonding play in the solid-state packing of this compound derivatives?

In crystal lattices, weak C–H···O hydrogen bonds between nitro oxygen and adjacent alkyl/aryl hydrogen atoms create helical chains or layered structures. For example, ethyl 2-(4-nitrophenyl)acetate forms chains along the b-axis via C–H···O interactions (distance ~2.8–3.2 Å), while N–H···O bonds in hydrazine derivatives enhance thermal stability . Mercury software overlays reveal isostructural relationships with halogenated analogs, aiding polymorph prediction .

Q. How can enzymatic catalysis (e.g., lipases) be optimized for the synthesis or hydrolysis of this compound in aqueous media?

Immobilized lipases (e.g., Candida antarctica Lipase B) on solid supports enable esterification in water-miscible solvents. For example, hex-5-en-1-yl 2-(4-nitrophenyl)acetate synthesis achieves >90% conversion under green chemistry conditions (pH 7–8, 25–37°C). Kinetic studies show Michaelis-Menten parameters (e.g., Kₘ = 1.2 mM) vary with substrate hydrophobicity .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) separates nitroaromatic byproducts (e.g., unreacted 4-nitrophenol). Limits of detection (LOD) <0.1% are achievable using reverse-phase C18 columns and acetonitrile/water gradients. Mass spectrometry identifies structural analogs (e.g., tert-butyl 2-methyl derivatives) via fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions (light, temperature, pH)?

Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass at −20°C. Acidic conditions (pH <3) hydrolyze the ester to 4-nitrophenylacetic acid, while alkaline conditions (pH >10) degrade the nitro group. Photodegradation studies under UV light (365 nm) reveal nitro reduction to amine derivatives .

Methodological Notes

  • Synthetic Optimization : Use Dean-Stark traps for azeotropic water removal in esterification .
  • Crystallization : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .
  • Enzymatic Assays : Pre-equilibrate lipases in tert-butanol to enhance activity in biphasic systems .

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